molecular formula C17H14Cl2O3 B501925 1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one CAS No. 1485583-09-2

1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one

Cat. No.: B501925
CAS No.: 1485583-09-2
M. Wt: 337.2g/mol
InChI Key: UVIGPWQADGJLAG-RMKNXTFCSA-N
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Description

1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 2,3-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one has several scientific research applications:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)-3-phenyl-2-propen-1-one: Lacks the methoxy groups on the phenyl ring.

    1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)-2-propen-1-one: Has a single methoxy group on the phenyl ring.

    1-(2,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one: Has methoxy groups at different positions on the phenyl ring.

Uniqueness

1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both 2,4-dichlorophenyl and 2,3-dimethoxyphenyl groups also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O3/c1-21-16-5-3-4-11(17(16)22-2)6-9-15(20)13-8-7-12(18)10-14(13)19/h3-10H,1-2H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIGPWQADGJLAG-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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